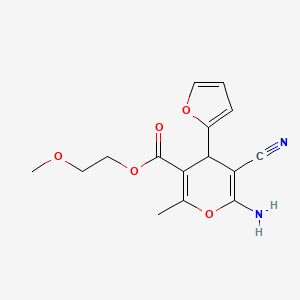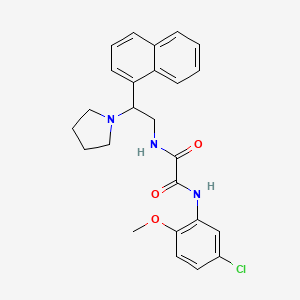![molecular formula C24H27ClN2O3S B2968853 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone CAS No. 850933-11-8](/img/structure/B2968853.png)
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide-based indole derivative . Indole derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
The compound was synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized compound was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR and LCMS Spectroscopy . Further structural elucidation was done for new benzimidazole bridged benzophenone substituted indole scaffolds .Chemical Reactions Analysis
The compound was synthesized by using 1H-indole-2-carboxylic acid as a starting material . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 160–162 °C . The FT-IR (KBr) values are 1665 (C=O),1675 (C=N), 1735 (N–C=O) cm −1 .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- The compound's synthesis involves a series of reactions that lead to the creation of functional aromatic multisulfonyl chlorides. These chlorides are critical in forming complex organic molecules and serve as building blocks for new synthetic strategies (Percec et al., 2001).
Catalytic Reactions
- Research has shown that this compound can be used in photochemically induced radical alkenylation of C(sp3)–H bonds. This process is instrumental in the substitution of various C(sp3)–H bonds by sulfonylalkene units, facilitating the synthesis of natural products and pharmaceuticals (Amaoka et al., 2014).
Rearrangement and Enantioselective Synthesis
- The compound also finds application in rearrangement processes, such as the potassium hydroxide-mediated rearrangement of certain ethanones, highlighting its utility in chemical synthesis (Bin et al., 2004). Additionally, it's used in the enantioselective synthesis of polycyclic indole derivatives, showcasing its significance in creating structurally complex molecules (Gao et al., 2015).
Coenzyme M Analogues
- It plays a role in the synthesis of coenzyme M analogues, contributing to studies in enzymatic systems and methane biosynthesis (Gunsalus et al., 1978).
Key Intermediate in Pharmaceutical Synthesis
- The compound serves as a key intermediate in the synthesis of Etoricoxib, a pharmaceutical agent, indicating its value in drug development processes (Hai-ya, 2012).
Cyclization Reactions
- It is used in cyclization reactions to create novel heterocyclic compounds, which are significant in the development of new drugs and materials (Fan et al., 1998).
Polymer Synthesis
- Additionally, the compound contributes to the synthesis of new sulfonated poly(phenylene) derivatives, which are essential in creating proton exchange membranes for fuel cells (Ghassemi et al., 2004).
Mecanismo De Acción
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The biochemical pathways affected by indole derivatives and their downstream effects can vary widely depending on the specific derivative and its targets . The pharmacokinetics, including ADME properties (Absorption, Distribution, Metabolism, and Excretion), can also vary and would impact the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3S/c1-2-19-10-7-8-14-27(19)24(28)17-31(29,30)23-16-26(22-13-6-4-11-20(22)23)15-18-9-3-5-12-21(18)25/h3-6,9,11-13,16,19H,2,7-8,10,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHZEURJJFERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![2-[3-(Phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2968774.png)
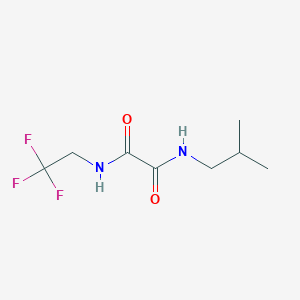
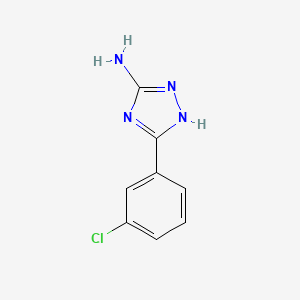
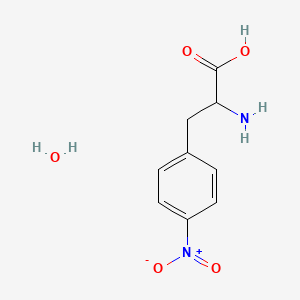
![N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2968783.png)
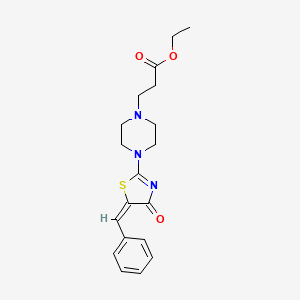
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole](/img/structure/B2968786.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)

